BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 3-Amino-N-(4-
fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

3-Amino-N-(4-
Compound Name:

fluorophenyl)propanamide
CAS No.: 938515-70-9

Cat. No.: B3169960

Get Quote

\ J

Core Parameter Analysis: Molecular Weight, Synthesis, and Physicochemical Characterization

Executive Summary: The "Fragment" Advantage[1]

In modern drug discovery, 3-Amino-N-(4-fluorophenyl)propanamide serves as a high-value
“fragment" scaffold.[1] With a molecular weight of 182.20 g/mol , it sits firmly within the "Rule of
3" for fragment-based drug discovery (MW < 300), offering high ligand efficiency (LE) potential.

[1]

This compound functions primarily as a 3-alanine linker motif incorporating a bioisosteric
fluorine substitution.[1] The fluorine atom at the para-position of the phenyl ring blocks
metabolic oxidation (CYP450 protection) while modulating the electronic properties of the
amide bond.[1]

Molecular Weight & Isotopic Composition[1]

Accurate molecular weight calculations are the foundation of stoichiometry in synthesis and
identification in mass spectrometry.[1] For this compound, we must distinguish between the
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Average Molecular Weight (used for weighing reagents) and the Monoisotopic Mass (used for

MS identification).[1]

Fundamental Data[1][2][3]

Parameter

Value

Notes

IUPAC Name

3-Amino-N-(4-

fluorophenyl)propanamide

B-Alanine derivative

CAS (Free Base)

938515-70-9

Primary form discussed

CAS (HCI Salt)

1220035-45-9

Common commercial form

Chemical Formula

Cngcontent-ng-
€2699131324="" nghost-ng-
€2339441298="" class="inline

ng-star-inserted">

H
FN
O
Average MW 182.20 g/mol Used for molarity calc.[1][2][3]
[M+H]
Monoisotopic Mass 182.0855 Da
= 183.0928

Stoichiometric Implications (Salt Forms)

Researchers often overlook the counterion, leading to gross errors in stoichiometry.[1] The

hydrochloride salt is the most stable form for storage but significantly alters the molecular

weight.[1]

e Free Base: 182.20 g/mol [1][3]

e Hydrochloride (HCI): 182.20 + 36.46 = 218.66 g/mol [1]
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Critical Insight: When converting from a procedure citing the free base to using the commercial

HCI salt, you must apply a correction factor of 1.20 to the mass weighed.[1]

Synthesis & Manufacturing Protocol

To ensure the integrity of the molecular weight analysis, the compound must be synthesized
with high purity.[1] Below is a self-validating protocol utilizing Boc-protection strategy to prevent
polymerization of the free amine.

Reaction Pathway (DOT Visualization)[1]

Boc-B-Alanine

(MW: 189.2) Amide Bond

| Coupling Reaction :
(EDC-HCI / HOBt) Formation >
DCM, 0°C to RT

3-Amino-N-(4-fluorophenyl)
propanamide HCI
(MW: 218.66)

Boc-Protected Intermediate -Boc Group Deprotection Precipitation
(Purify: Silica Gel) "1 (4M HCl in Dioxane) =

4-Fluoroaniline
(MW: 111.1)

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway ensuring controlled amide formation and isolation of the
stable HCI salt.

Detailed Protocol

Step 1: Amide Coupling

o Dissolve Boc-f3-Alanine (1.0 equiv) and 4-Fluoroaniline (1.0 equiv) in anhydrous
Dichloromethane (DCM).

e Add EDC[1]-HCI (1.2 equiv) and HOBt (1.2 equiv) at 0°C.[1]

e Add DIPEA (3.0 equiv) dropwise.[1]
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e Stir at Room Temperature (RT) for 12 hours.

e Validation: TLC (Hexane:EtOAc 1:[1]1) should show consumption of aniline.[1]

Step 2: Deprotection & Isolation[1]

Dissolve the purified intermediate in minimal dioxane.[1]

Add 4M HCI in Dioxane (5.0 equiv) at 0°C.

Stir for 2 hours. The product will precipitate as a white solid.[1]

Filter and wash with diethyl ether to remove organic impurities.[1]

Result: High purity HCI salt (MW 218.66).[1]

Analytical Validation (Quality Control)[1]

To confirm the molecular weight and structure, the following analytical workflow is required.
This section interprets the data you will observe.[1]

Mass Spectrometry (LC-MS)[1]

e Method: Electrospray lonization (ESI) in Positive Mode.[1]
o Expected Peak: The instrument detects the protonated species
1]
o Target m/z: 183.09 (for the free base mass of 182.08 + 1.007).[1]
o Diagnostic: If you see peaks at m/z 365.2, this indicates dimer formation

, common in high-concentration amide samples.[1]

Proton NMR ( H-NMR)

Solvent: DMSO-

(essential for solubility of the HCI salt).[1]
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Chemical Shift (

Multiplicity Integration Assignment

)
10.2 ppm Singlet 1H Amide -NH-
7.95 ppm Broad s 3H Ammonium -NH
7.65 ppm Multiplet 2H Aromatic (F-ortho)
7.15 ppm Multiplet 2H Aromatic (F-meta)

_ -CH
3.05 ppm Triplet 2H

(next to N)

. -CH

2.65 ppm Triplet 2H

(next to C=0)

Expert Note: The triplet coupling of the ethylene backbone (

2.6 and 3.0 ppm) is the "fingerprint” of the [3-alanine scaffold.[1] If these peaks are
multiplets or shifted, check for incomplete deprotection of the Boc group.[1]

Strategic Applications in Drug Design

The molecular weight of 182.20 is not arbitrary; it allows this molecule to act as a "privileged
structure" in Medicinal Chemistry.[1]

Fragment-Based Drug Discovery (FBDD)

In FBDD, we screen low-MW compounds (Fragments) to find weak binders, then "grow" them.

[1]
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» Ligand Efficiency (LE): Because the MW is low, even a weak binding affinity (e.g.,

) yields a high LE score.[1]

e Growth Vectors: The primary amine is an open vector for reductive amination or
sulfonylation, allowing rapid library expansion.[1]

Linker Chemistry (PROTACS)

This molecule is an ideal rigidified linker.[1] Unlike flexible alkyl chains, the amide bond adds
rigidity, and the phenyl ring adds lipophilicity.[1]

o Application: Connecting a Cereblon ligand (e.g., Thalidomide derivative) to a Target Protein
ligand.[1]

» Benefit: The fluorine atom improves permeability compared to a standard aniline linker.[1]

Workflow: From Fragment to Lead

Fragment Screening
(3-Amino-N-(4-F-Ph)propanamide)

MW: 182.2

creening

Hit Identification
(NMR/SPR Binding)

AR Expansion
Fragment Elaboration
(Reacting the free amine)
ptimization
Lead Compound
(MW: 350-450)

Click to download full resolution via product page
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Figure 2: The role of the 182.2 MW fragment in the drug discovery pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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